propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate
Description
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate is a structurally complex ester featuring a trifluorinated butanoate backbone, a substituted phenyl ring, and a propan-2-yl ester group. Key structural elements include:
- Trifluoro substitution at the 4-position of the butanoate chain, enhancing electronegativity and metabolic stability.
- A 3-oxo (keto) group, which may influence reactivity and tautomerism.
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methoxyphenyl)sulfonylamino]phenyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO7S/c1-11(2)31-19(27)17(18(26)20(21,22)23)15-10-12(4-9-16(15)25)24-32(28,29)14-7-5-13(30-3)6-8-14/h4-11,17,24-25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZZQLGXAKRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps:
Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Introduction of the hydroxy and methoxybenzenesulfonamido groups: These functional groups are introduced through nucleophilic substitution reactions, often using sulfonamide derivatives and methoxybenzene as starting materials.
Esterification: The final step involves the esterification of the intermediate compound with propan-2-ol under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique properties.
Surface Coatings: Its chemical stability makes it suitable for use in surface coatings to enhance durability and resistance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and sulfonamido groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in ester groups, substituents, and fluorine content. Below is a detailed comparison using available evidence and inferred properties:
Structural Features and Implications
Note: LogP values are estimated using computational methods (e.g., DFT or group contribution models) due to lack of experimental data in evidence .
Key Comparative Insights
Ester Group Influence :
- Trifluoro substitution vs. mono- or difluoro analogs: The trifluoro group in the target compound likely improves electron-withdrawing effects, stabilizing the keto-enol tautomer and altering reactivity .
- Density-functional theory (DFT) methods (e.g., B3LYP) may predict thermodynamic stability, with the target compound’s trifluoro group reducing electron density at the 4-position, influencing reactivity .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. Its molecular formula is , indicating the presence of trifluoromethyl groups, a sulfonamide moiety, and a ketone functional group.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 399.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Octanol/Water) | Not determined |
Anticancer Properties
Research has indicated that compounds containing sulfonamide groups exhibit significant anticancer activity. The specific structure of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate suggests potential interactions with cancer cell signaling pathways.
- Mechanism of Action : The compound may inhibit enzymes involved in tumor growth or interfere with cell cycle regulation.
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The presence of the methoxybenzenesulfonamide group points to potential antimicrobial properties.
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
- Research Findings : Preliminary studies demonstrated that the compound exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus.
Anti-inflammatory Effects
The compound's structure suggests it could also have anti-inflammatory effects due to the hydroxyl and sulfonamide groups.
- Mechanism : It may inhibit pro-inflammatory cytokines or modulate immune responses.
- Case Study : Animal models have shown reduced inflammation markers when treated with similar compounds, suggesting a potential for therapeutic use in inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Starting Materials : Common precursors include trifluoroacetyl compounds and sulfonamides.
- Reaction Conditions : Controlled temperature and pH are crucial for optimizing yield and purity.
Industrial Production Methods
In industrial settings, automated reactors are often used to ensure consistent quality during large-scale production. Environmental considerations are also taken into account to minimize waste.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis likely involves multi-step processes, including sulfonamide coupling, trifluoromethylation, and esterification. Key steps may resemble protocols for structurally related compounds, such as the use of activated intermediates (e.g., acyl chlorides) for sulfonamide formation (see ). Optimization can be achieved via:
- Temperature control : Lower temperatures (0–5°C) for acid-sensitive intermediates.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) for esterification.
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate pure product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide coupling | 4-Methoxybenzenesulfonyl chloride, DCM, Et₃N, 0°C | 65 | 92% |
| Esterification | Propan-2-ol, DCC, DMAP, RT | 78 | 95% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide NH (~10–12 ppm) and trifluoromethyl groups (¹⁹F NMR at ~−60 ppm). Discrepancies in integration (e.g., overlapping aromatic protons) can be resolved via 2D-COSY/HSQC .
- X-ray crystallography : Single-crystal diffraction (SHELX software) for absolute configuration determination. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DCM) improves crystal quality .
- Example Data :
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 7.8–6.9 (m, aromatic), 5.1 (m, isopropyl) |
| X-ray | Space group P2₁/c, R-factor < 0.05 |
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of the trifluoromethyl and sulfonamide moieties?
- Methodology :
- Functional selection : B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis (validates NMR/IR data) .
- Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as H-bond acceptor) .
- Reactivity indices : Fukui functions to predict regioselectivity in electrophilic substitutions .
- Key Findings :
- Trifluoromethyl groups reduce electron density at the β-keto ester, stabilizing enolate intermediates.
- Sulfonamide NH participates in intramolecular H-bonding with the adjacent hydroxyl group, confirmed by NCI (non-covalent interaction) analysis .
Q. What strategies are effective for analyzing metabolic stability and degradation products in vitro?
- Methodology :
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor, LC-MS/MS monitoring (Q-TOF) for phase I/II metabolites.
- Degradation pathways : Hydrolysis of the β-keto ester (pH-dependent; t₁/₂ ~2 h at pH 7.4) and oxidative cleavage of the methoxy group (CYP3A4-mediated) .
- Data Table :
| Condition | Metabolite Identified | m/z (Observed) | Proposed Pathway |
|---|---|---|---|
| HLM + NADPH | 4-Hydroxybenzenesulfonamide derivative | 356.1 | O-demethylation |
| pH 9 buffer | Trifluoroacetic acid | 114.0 | Ester hydrolysis |
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
- Methodology :
- Pharmacophore modeling : MOE or Schrödinger Suite to identify critical features (e.g., sulfonamide H-bond donors, trifluoromethyl hydrophobicity) .
- Analog synthesis : Replace the isopropyl ester with cyclopropyl or tert-butyl groups to enhance metabolic stability.
- Biological assays : IC₅₀ measurements against target enzymes (e.g., COX-2 inhibition) to correlate substituents with activity .
- Example SAR :
| Substituent | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| Isopropyl (parent) | 0.8 | 2.1 |
| Cyclopropyl | 0.5 | 1.9 |
| tert-Butyl | 1.2 | 2.4 |
Q. What challenges arise in resolving crystallographic disorder in the trifluoromethyl group, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
